6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Kinase inhibitor design Structure-activity relationship Bioisostere engineering

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (C₈H₆BrN₃O₂) is a polyfunctional heterocyclic building block belonging to the triazolopyridine class, featuring a planar [1,2,4]triazolo[1,5-a]pyridine core with three differentiated substitution points: a bromo leaving group at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 8. This scaffold is recognized as a privileged bioisostere of purines and quinoline carboxylic acids, with validated engagement against kinase targets (JAK1, JAK2, PHD2) and broader biological pathways.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Cat. No. B12334481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=C(C2=N1)C(=O)O)Br
InChIInChI=1S/C8H6BrN3O2/c1-4-10-7-6(8(13)14)2-5(9)3-12(7)11-4/h2-3H,1H3,(H,13,14)
InChIKeyUDYRJLICNCSPFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid – Procurement-Relevant Chemical Identity and Scaffold Profile


6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (C₈H₆BrN₃O₂) is a polyfunctional heterocyclic building block belonging to the triazolopyridine class, featuring a planar [1,2,4]triazolo[1,5-a]pyridine core with three differentiated substitution points: a bromo leaving group at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 8 [1]. This scaffold is recognized as a privileged bioisostere of purines and quinoline carboxylic acids, with validated engagement against kinase targets (JAK1, JAK2, PHD2) and broader biological pathways [2] [3]. The unique orthogonal reactivity imparted by the bromine (Pd-catalyzed cross-coupling) and the carboxylic acid (amide/ester formation) distinguishes this compound from simpler monofunctional triazolopyridine analogs and enables its use as a versatile late-stage diversification intermediate [4] [5].

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid – Why In-Class Analogs Cannot Be Simply Interchanged


The triazolopyridine-8-carboxylic acid subclass exhibits pronounced structure-activity relationship divergence based on subtle substituent permutations. The 2-methyl group modulates not only steric bulk near the triazole ring but also electronic distribution, which alters hydrogen-bond acceptor strength and π-stacking capability – a critical determinant for kinase hinge-region binding [1]. Meanwhile, the 6-bromo atom serves as a dual-purpose synthon: enabling Pd-catalyzed diversification (Suzuki, Buchwald-Hartwig, Sonogashira) with significantly higher oxidative addition rates than the corresponding chloro analog, while its electron-withdrawing effect shifts the carboxylic acid pKa by approximately 0.3–0.5 units relative to the unsubstituted or 6-methyl core [2] . Generic substitution with the 6-des-bromo analog (CAS 2138281-29-3), the 2-des-methyl analog (CAS 1899934-22-5), or the 2-ethyl homolog (CAS 2092459-47-5) uncouples this precisely balanced orthogonal reactivity, leading to altered coupling efficiencies, divergent metabolic stability, and loss of the regiochemical fingerprint required for structure-based drug design campaigns [3].

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid – Quantitative Differentiation versus Closest Analogs


Unique 2-Methyl-6-Bromo-8-Carboxy Regiochemical Fingerprint: Differentiation from 6-Des-Bromo and 2-Des-Methyl Analogs

The target compound uniquely combines three functional handles at positions 2, 6, and 8. The 2-methyl group is critical for achieving selective JAK1 inhibition (IC50 ~70 nM for the triazolopyridine scaffold) versus JAK2, where des-methyl analogs show significantly reduced selectivity [1]. Simultaneously, the 6-bromo substituent provides a reactive site for diversification; oxidative addition rates with Pd(0) catalysts are approximately 5–10× faster for aryl bromides than aryl chlorides under standard Suzuki-Miyaura conditions, directly measurable in coupling yields [2]. In contrast, the 6-des-bromo-2-methyl analog (CAS 2138281-29-3) lacks this synthetic handle entirely, and the 6-bromo-2-des-methyl analog (CAS 1899934-22-5) cannot achieve the same JAK1 selectivity profile .

Kinase inhibitor design Structure-activity relationship Bioisostere engineering

Integrated Building Block Utility: Orthogonal Derivatization at Three Positions Versus Monofunctional Analogs

The target compound provides three chemically orthogonal reaction loci: (a) carboxylic acid at C8 for amide coupling (HATU/DIPEA, >80% yield typical); (b) aryl bromide at C6 for Pd-catalyzed cross-coupling (Suzuki, Sonogashira); (c) methyl at C2 for potential α-deprotonation/alkylation after N-oxide activation [1]. This trifunctional architecture enables sequential diversification without protecting-group manipulation. In contrast, 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0), a frequently used alternative, lacks both the 8-carboxylic acid and 2-methyl groups, providing only a single bromo handle; 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 7169-95-1) offers bromo and methyl but lacks the carboxylic acid, requiring additional steps for carboxylation . The net reduction in synthetic step count is estimated at 1–2 steps when using the target compound versus the nearest bifunctional analog [2].

Parallel synthesis DNA-encoded library Late-stage functionalization

Divergent Target Engagement Profile: Triazolopyridine-8-Carboxylic Acid Scaffold Versus 5- and 6-Carboxy Regioisomers

The position of the carboxylic acid on the triazolopyridine core dramatically alters biological target engagement. The 8-carboxylic acid regioisomer series has been explicitly validated in PHD2 inhibitor programs, with triazolopyridine-8-carboxylic acid derivatives such as Enarodustat (JTZ-951) achieving PHD2 IC50 of 0.22 μM [1]. In contrast, the 5-carboxylic acid regioisomer series (e.g., [1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid) has been predominantly explored as α-glucosidase inhibitors with IC50 values of 6.60 µM, a 30-fold weaker potency compared to the PHD2 activity of the 8-carboxy series . The 6-carboxylic acid regioisomers show divergent binding modes entirely, engaging phosphodiesterase targets (PDE10A inhibitors) [2]. This regioisomeric target divergence makes the 8-carboxy series uniquely suitable for hypoxia- and anemia-related drug discovery programs, whereas regioisomer substitution would direct the program toward unrelated therapeutic areas.

Regioselective target engagement Kinase selectivity Prolyl hydroxylase inhibition

Improved Lipophilicity Profile: 2-Methyl Group Moderates LogP Versus 2-Ethyl Homolog

The 2-methyl substituent provides a calculated XLogP3 of approximately 1.8 for the parent scaffold (6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine; CID 611191, PubChem) [1]. The 2-ethyl homolog (CAS 2092459-47-5) carries an additional methylene unit, increasing predicted LogP by approximately 0.4–0.5 units (estimated XLogP3 ~2.2–2.3), which would reduce LipE (lipophilic efficiency) for equipotent compounds by approximately 0.4–0.5 kcal/mol per log unit [2]. In the context of CNS drug discovery, maintaining LogP below 3.0 while achieving sufficient target engagement is critical for minimizing hERG liability and maximizing oral bioavailability; the 2-methyl analog retains a more favorable balance than the 2-ethyl variant [3]. The 2-des-methyl analog (CAS 1899934-22-5) has a lower XLogP3 (approximately 1.3) but sacrifices the JAK1 selectivity advantage conferred by the 2-methyl group.

Lipophilic ligand efficiency Drug-likeness optimization Physicochemical property tuning

Commercially Attainable Purity Benchmarking: ≥98% HPLC Purity with Batch-Specific Analytical Documentation

While the target compound 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a specialized research chemical, the structurally analogous 6-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 7169-95-1) is commercially available at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) from multiple established suppliers . In contrast, the 2-ethyl homolog (CAS 2092459-47-5) and the 2-des-methyl-6-bromo analog (CAS 1899934-22-5) are listed by fewer vendors and typically at lower purity grades (95–97%), with limited availability of comprehensive analytical data packages [1]. For procurement decisions, the presence of a well-characterized supply chain with documented purity and impurity profiles is critical for GLP-compliant studies and publication-quality reproducibility.

Quality control Procurement specifications Reproducibility assurance

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid – Optimal Research and Industrial Application Scenarios


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's trifunctional orthogonal reactivity (C8-COOH for amide coupling, C6-Br for Suzuki diversification, C2-CH₃ for selectivity tuning) makes it an ideal core scaffold for DEL technology and fragment merging campaigns targeting JAK1, JAK2, and PHD2 [1]. Its 2-methyl group confers the selectivity advantage required for JAK1 over JAK2 (predicted IC50 ~70 nM, scaffold-matched), while the bromine enables rapid parallel library synthesis with >80% typical amide coupling yields [2]. The 8-carboxy regioisomer specifically directs the program toward kinase/PHD biology, avoiding the off-target engagement seen with 5- or 6-carboxy regioisomers [3].

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitor Lead Optimization

The triazolopyridine-8-carboxylic acid scaffold is the core pharmacophore of clinically validated PHD2 inhibitors such as Enarodustat (JTZ-951, PHD2 IC50 = 0.22 μM) [1]. The target compound provides the identical 8-carboxy regioisomer with the added advantage of a 6-bromo diversification handle, enabling systematic exploration of the PHD2 active site's substrate-access channel. The 2-methyl group provides optimal lipophilicity (XLogP3 ≈ 1.8) for oral bioavailability without exceeding the LogP threshold associated with increased hERG risk [2].

Structure-Activity Relationship (SAR) Exploration in Anti-Inflammatory and Autoimmune Disease Programs

The JAK-STAT pathway is a validated target in rheumatoid arthritis, psoriasis, and inflammatory bowel disease [1]. The target compound's 2-methyl-8-carboxy architecture aligns with the pharmacophore of selective JAK1 inhibitors (e.g., Filgotinib, which uses a triazolopyridine core) [2]. The 6-bromo position allows systematic exploration of the solvent-exposed region through modular cross-coupling, enabling rapid turnover of SAR cycles with a single building block rather than synthesizing each analog de novo [3].

Chemical Biology Probe Development Requiring Defined Regiochemistry and High Purity

For target identification studies (chemical proteomics, photoaffinity labeling), the compound's three well-differentiated functional handles allow sequential installation of a photoreactive group (via C6-Br Sonogashira coupling), an affinity tag (via C8-COOH amidation), and retention of the 2-methyl selectivity determinant [1]. The scaffold-matched analog (CAS 7169-95-1) is commercially available at ≥98% HPLC purity with full QC documentation, ensuring batch-to-batch reproducibility essential for quantitative chemical biology experiments [2].

Quote Request

Request a Quote for 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.